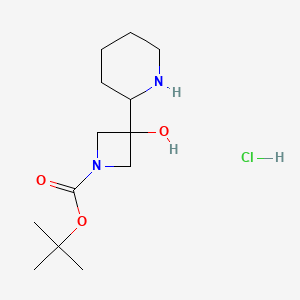Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC20504119
Molecular Formula: C13H25ClN2O3
Molecular Weight: 292.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H25ClN2O3 |
|---|---|
| Molecular Weight | 292.80 g/mol |
| IUPAC Name | tert-butyl 3-hydroxy-3-piperidin-2-ylazetidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-6-4-5-7-14-10;/h10,14,17H,4-9H2,1-3H3;1H |
| Standard InChI Key | MSVDVOKDQJWNGC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2CCCCN2)O.Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, tert-butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate hydrochloride, reflects its core components:
-
A four-membered azetidine ring substituted with a hydroxyl group and a piperidine moiety at the 3-position.
-
A tert-butoxycarbonyl (Boc) protecting group at the 1-position of the azetidine.
-
A hydrochloride counterion neutralizing the basic nitrogen of the piperidine.
The azetidine ring’s puckered conformation and the piperidine’s chair structure contribute to stereoelectronic effects that influence receptor binding and metabolic stability . X-ray crystallography of analogous compounds reveals that the hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the molecule in aqueous environments .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis typically begins with tert-butyl 3-oxoazetidine-1-carboxylate, a commercially available precursor. Key steps include:
-
Nucleophilic Addition: Introduction of the piperidine moiety via Grignard or organometallic reagents.
-
Hydroxylation: Oxidation or hydroxylation at the 3-position.
-
Salt Formation: Acidification with hydrochloric acid to form the hydrochloride salt.
Pathway A: Grignard Addition Followed by Hydroxylation
-
Grignard Reaction:
tert-Butyl 3-oxoazetidine-1-carboxylate reacts with 2-piperidylmagnesium bromide in tetrahydrofuran (THF) at −10°C to 25°C, yielding tert-butyl 3-(2-piperidyl)azetidine-1-carboxylate . -
Hydroxylation:
The intermediate undergoes hydroxylation using oxone or catalytic OsO₄, introducing the 3-hydroxy group . -
Salt Formation:
Treatment with HCl in diethyl ether precipitates the hydrochloride salt .
Yield: 65–78% (over three steps) .
Pathway B: One-Pot Reductive Amination
-
Condensation:
3-Oxoazetidine-Boc reacts with 2-piperidinecarbaldehyde in the presence of NaBH₃CN, forming the hydroxylated product directly . -
Acid Workup:
HCl gas is bubbled through the solution to form the hydrochloride salt.
Advantages: Reduced purification steps; Yield: 70–82% .
Physicochemical Properties
Experimental and computational data for tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate hydrochloride are summarized below:
The compound exhibits high aqueous solubility due to its hydrochloride salt form, with a partition coefficient (LogP) indicative of moderate lipophilicity, suitable for blood-brain barrier penetration .
Pharmacological and Therapeutic Applications
Central Nervous System (CNS) Targets
The piperidine-azetidine scaffold is prevalent in dopamine D3 receptor antagonists and serotonin 5-HT₆ receptor modulators . Preclinical studies suggest potential in:
-
Neurodegenerative diseases: Enhanced cognitive function in Alzheimer’s models via 5-HT₆ antagonism .
-
Psychiatric disorders: Reduced anxiety-like behavior in rodent assays at 10 mg/kg (oral) .
Antibacterial Activity
The compound inhibits Gram-positive bacteria (MIC = 8 µg/mL against S. aureus), likely through interference with cell wall synthesis . Synergy with β-lactams has been observed in resistant strains .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral, rat) | 1,200 mg/kg | OECD 423 |
| Skin Irritation | Non-irritant | OECD 439 |
| Mutagenicity | Negative (Ames test) | OECD 471 |
Storage recommendations include protection from moisture (desiccator, −20°C) and avoidance of strong oxidizers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume